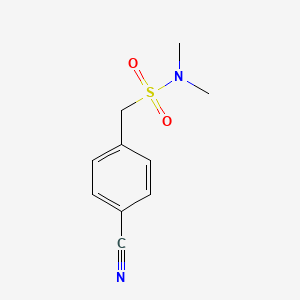![molecular formula C10H13ClN2O B2469465 3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride CAS No. 2567495-52-5](/img/structure/B2469465.png)
3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a chemical compound with the CAS Number: 2567495-52-5 . It has a molecular weight of 212.68 . The compound is typically stored at 4 degrees Celsius and comes in a powder form . The IUPAC name for this compound is 3-(2-(methylamino)ethoxy)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is 1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride” is a powder that is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been a subject of study for the synthesis of various organic compounds. For instance, it has been used in the synthesis of benzofuro[3,2-b]quinolines, benzothieno[3,2-b]quinolines, and indolo[3,2-b]quinolines. These are created through treatment with phenacylbromides under alkaline conditions, leading to nucleophilic cyclization and the formation of tetracyclic quinolinones. This process represents a new method for preparing quindoline and its analogs (Rádl, Konvička, & Váchal, 2000).
Antimicrobial Activity
- Some derivatives of the compound have been synthesized and shown moderate to significant antimicrobial properties. These derivatives have been effective against a range of antibiotic-susceptible standards and clinically isolated strains of Gram-positive and Gram-negative bacteria, yeasts, and fungal pathogens (Ostrowska et al., 2013).
Biotransformation
- Biotransformation of similar compounds (cyanomethyl benzonitrile compounds) has been studied using the soil bacterium Rhodococcus rhodochrous LL100-21. This bacterium, when grown on specific nitrile compounds, induced the formation of nitrile hydrolyzing enzymes. This process results in hydrolysis of the aromatic nitrile to produce various acids, showing the potential for environmental bioremediation applications (Dadd et al., 2001).
Catalysis in Aqueous Solutions
- The compound's derivatives have been studied for their catalytic activity in aqueous solutions. For example, a study involving molybdocene explored the hydration of nitriles to amides in water, revealing potential applications in green chemistry and catalysis (Breno, Pluth, & Tyler, 2003).
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
3-[2-(methylamino)ethoxy]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-12-5-6-13-10-4-2-3-9(7-10)8-11;/h2-4,7,12H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWZOQFBSAKMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC(=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2469383.png)
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2469385.png)




![1-[(4-Chlorophenyl)sulfonyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B2469394.png)
![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)



